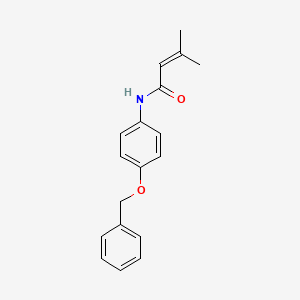

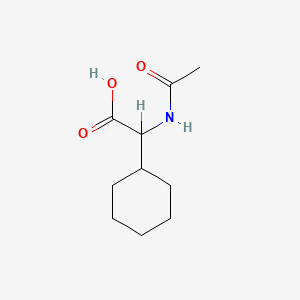

![molecular formula C17H16N4O3 B2982133 N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide CAS No. 868977-84-8](/img/structure/B2982133.png)

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide” is a complex organic compound. It contains an imidazo[1,2-a]pyridine core, which is a fused ring system consisting of an imidazole ring and a pyridine ring . This class of compounds has attracted significant interest due to their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be carried out under microwave irradiation, providing a fast, clean, high-yielding, and environmentally benign method . The reaction conditions are mild and metal-free .Molecular Structure Analysis

The molecular structure of “N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide” is complex. The core structure, 7-methylimidazo[1,2-a]pyridine, has a molecular weight of 132.1625 . The full structure includes additional functional groups attached to this core .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be synthesized from different 2-aminopyridines with various α-bromoketones . The reactions can be monitored by thin layer chromatography (TLC) using silica gel GF254 .Aplicaciones Científicas De Investigación

Synthesis and Characterization :

- The compound is part of a broader category of chemicals involved in the synthesis of heterocyclic compounds, like imidazo[1,2-a]pyridines and benzimidazoles, which are crucial in developing pharmaceuticals and dyes (Hosseini & Bayat, 2019).

- Similar compounds have been used to create dyes and pigments, indicating potential applications in material science and textile industry (Karcı & Demirçalı, 2006).

Pharmacological Research :

- While direct applications of this specific compound in pharmacology aren't highlighted in the available literature, related compounds have shown significant roles. For instance, benzimidazole derivatives have been studied for their anti-ulcerative and prokinetic properties, suggesting possible relevance in gastrointestinal research (Srinivasulu et al., 2005).

Molecular Studies and Organic Chemistry :

- In organic chemistry, related imidazole and pyridine derivatives are central to synthesizing various complex molecules, indicating that N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide could be useful in synthesizing novel organic compounds (Zamora et al., 2004).

- These compounds are also involved in studying solvent effects on fluorescent emissions, which could have applications in analytical chemistry and sensor technology (Verdasco et al., 1995).

Direcciones Futuras

The future directions for research on “N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide” and related compounds could involve developing more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Further exploration of their diverse bioactivity could also be a promising direction .

Propiedades

IUPAC Name |

N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-12-7-9-20-11-14(19-16(20)10-12)6-8-18-17(22)13-2-4-15(5-3-13)21(23)24/h2-5,7,9-11H,6,8H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAUPNIOFJBRCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2982057.png)

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2982059.png)

![Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2982060.png)

![N-[(3-Bromophenyl)-cyanomethyl]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B2982062.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2982063.png)

![(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide](/img/structure/B2982065.png)

![N-(4-fluorobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2982072.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2982073.png)